molecular formula C10H6BrNO3 B1417001 Methyl 2-bromo-3-cyano-4-formylbenzoate CAS No. 1805592-28-2

Methyl 2-bromo-3-cyano-4-formylbenzoate

Cat. No.: B1417001
CAS No.: 1805592-28-2
M. Wt: 268.06 g/mol
InChI Key: UHMXEFKXAUWJOK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-4-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate core substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 2, 3, and 4, respectively, with a methyl ester at position 1. Such properties make it a valuable intermediate in organic synthesis, particularly in the construction of heterocycles or functionalized aromatic systems.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)7-3-2-6(5-13)8(4-12)9(7)11/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMXEFKXAUWJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aromatic vs. Triazine-Linked Esters

This compound shares a benzoate core with the triazine-linked compound from , but the latter incorporates a triazine ring and methoxyphenoxy groups. The triazine structure enables crosslinking reactions (e.g., nucleophilic aromatic substitution), whereas the target compound’s substituents favor sequential reactivity (e.g., Br substitution followed by aldehyde-mediated condensations). The triazine derivative’s higher molecular weight (575.36 vs. ~268.07) also suggests broader applications in polymer chemistry.

Aromatic vs. Alicyclic Esters

Methyl shikimate ( ) features a cyclohexene backbone with hydroxyl groups, contrasting sharply with the target’s aromatic ring. The hydroxyl groups in shikimate increase polarity and hydrogen-bonding capacity, making it soluble in polar solvents like water or methanol. In contrast, the electron-withdrawing substituents on this compound reduce electron density on the ring, as evidenced by downfield shifts in ¹H NMR for formyl (~10 ppm) and bromo-adjacent protons .

Aromatic vs. Diterpene/Fatty Acid Esters

Diterpene esters (e.g., sandaracopimaric acid methyl ester ) and fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester ) exhibit aliphatic or bicyclic frameworks, leading to distinct physicochemical behaviors. The diterpene ester’s bulky structure reduces solubility in polar solvents, whereas the target compound’s aromaticity enhances compatibility with organic solvents like dichloromethane. Fatty acid esters, with long hydrocarbon chains, are primarily used in non-reactive applications (e.g., lubricants), unlike the target’s versatile reactivity.

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